

A Comparative Guide to the Structural Analogs of Cannabidiol-C8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cannabidiol-C8*

Cat. No.: *B10829893*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Cannabidiol (CBD), a non-psychotropic phytocannabinoid from *Cannabis sativa*, has garnered significant interest for its therapeutic potential across a range of disorders. This has spurred the development of synthetic structural analogs to enhance its pharmacological properties. This guide provides a comparative analysis of **Cannabidiol-C8** (CBD-C8) and related analogs, focusing on their biological activity, supported by experimental data and detailed methodologies. The structural modifications of CBD, particularly the elongation of its C5 alkyl side chain, have been a key area of investigation to modulate its pharmacodynamic and pharmacokinetic profiles.

Comparative Biological Activity of CBD Analogs

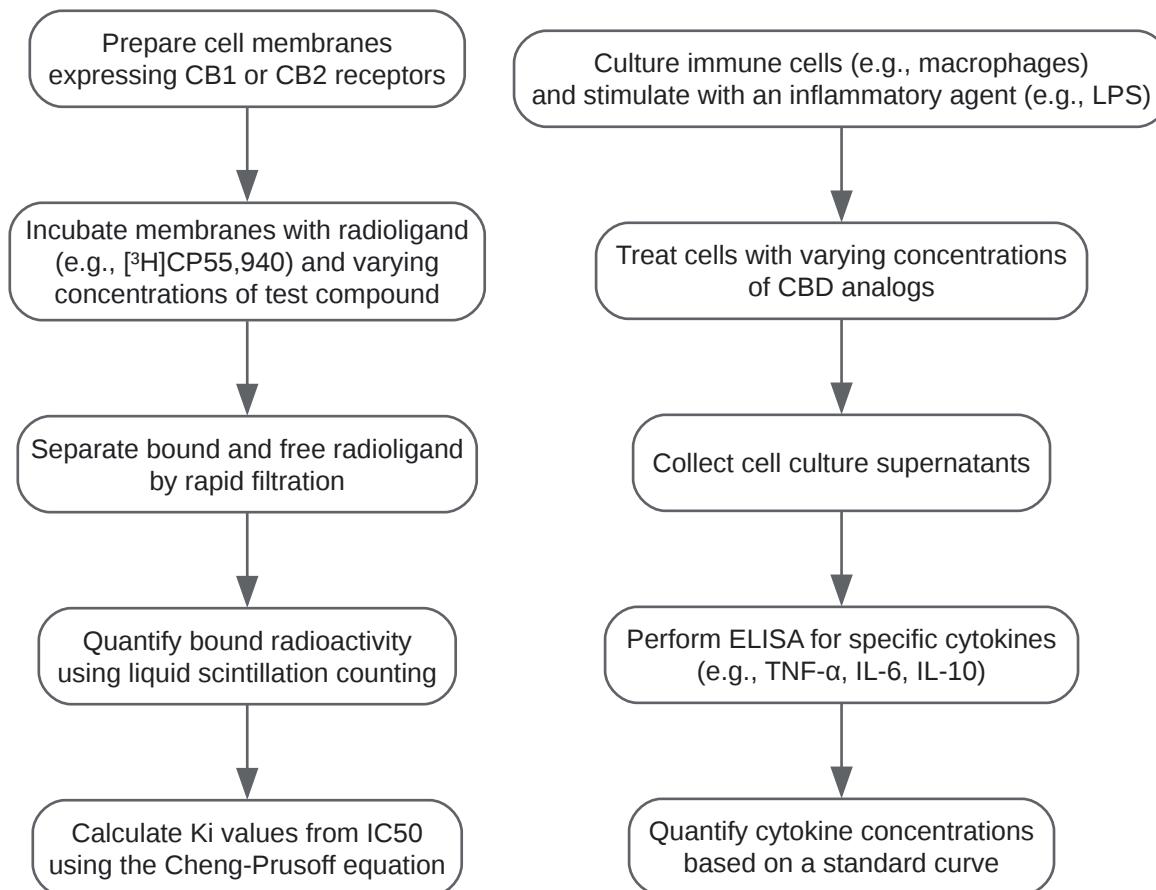
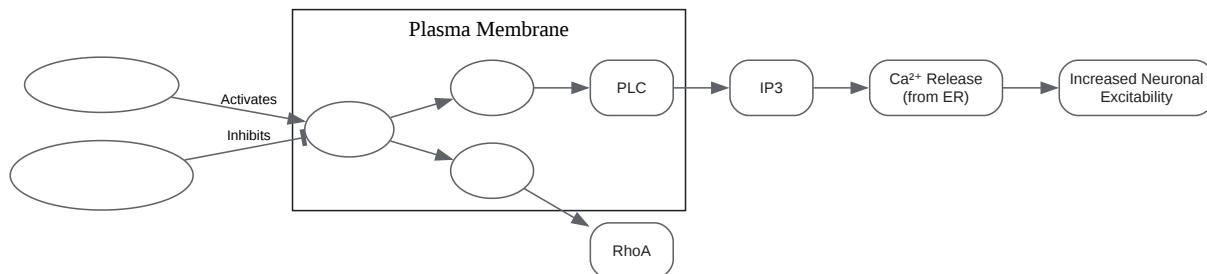
The length of the alkyl side chain at the C3' position of the resorcinol ring in cannabidiol plays a crucial role in modulating its biological activity. Structure-activity relationship (SAR) studies on various cannabinoids have consistently shown that elongating this chain to seven or eight carbons can significantly enhance affinity for cannabinoid receptors.

While direct, comprehensive comparative data for a CBD-C8 analog remains elusive in publicly available literature, we can infer its potential activity based on studies of closely related long-chain analogs, such as the C7 dimethylheptyl (DMH) derivatives.

Table 1: Comparative Cannabinoid Receptor Binding and Functional Activity of CBD and its Analogs

Compound	CB1 Receptor Binding (Ki, nM)	CB2 Receptor Binding (Ki, nM)	Anandamide Uptake Inhibition (IC50, μ M)	FAAH Inhibition (IC50, μ M)	TRPV1 Activation (EC50, μ M)
(-)-Cannabidiol (CBD)	> 10,000	> 10,000	22.0	27.5	3.5
(+)-Cannabidiol	> 10,000	> 10,000	17.0	63.5	3.2
(-)-5'-DMH-CBD (C7 analog)	> 10,000	> 10,000	14.0	> 100	> 10
(+)-5'-DMH-CBD (C7 analog)	17.4	211	10.0	> 100	> 10
(-)-7-hydroxy-5'-DMH-CBD	> 10,000	700	12.5	> 100	> 10
(+)-7-hydroxy-5'-DMH-CBD	2.5	44.0	7.0	> 100	> 10

Data compiled from Bisogno et al., 2001.[1]



From the data, it is evident that while the natural (-)-CBD and its C7 analog show negligible affinity for CB1 and CB2 receptors, the synthetic (+)-enantiomers with a C7 side chain exhibit significant binding to the CB1 receptor.[1] This suggests that a CBD-C8 analog, particularly in the (+)-enantiomeric form, could potentially display even higher affinity for the CB1 receptor.

Signaling Pathways

The signaling pathways of CBD and its analogs are complex and involve multiple targets beyond the classical cannabinoid receptors.

GPR55 Signaling

GPR55 has been proposed as a third cannabinoid receptor.^[2] CBD acts as an antagonist at GPR55, inhibiting agonist-induced signaling.^{[2][3]} The activation of GPR55 by an agonist typically leads to an increase in intracellular calcium via the Gq/12/RhoA/PLC pathway.^[4] By antagonizing this receptor, CBD and its analogs can modulate neuronal excitability and inflammatory responses.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molecular targets for cannabidiol and its synthetic analogues: effect on vanilloid VR1 receptors and on the cellular uptake and enzymatic hydrolysis of anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid- and lysophosphatidylinositol-sensitive receptor GPR55 boosts neurotransmitter release at central synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Structural Analogs of Cannabidiol-C8]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10829893#structural-analogs-of-cannabidiol-c8\]](https://www.benchchem.com/product/b10829893#structural-analogs-of-cannabidiol-c8)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com